2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
Description
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide (molecular formula: C₂₀H₁₂Cl₃NO₂; average mass: 416.67 g/mol) is a halogenated benzamide derivative characterized by three chlorine substituents: two on the benzamide ring and one on the benzoyl group attached to the phenyl ring. Its structure features a central amide linkage (-NHCO-) bridging two aromatic systems, which confers rigidity and influences intermolecular interactions such as hydrogen bonding and π-π stacking . chlorine), which alters molecular packing and electronic properties .
Properties
IUPAC Name |
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3NO2/c21-12-9-10-18(24-20(26)14-6-2-4-8-17(14)23)15(11-12)19(25)13-5-1-3-7-16(13)22/h1-11H,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETJLWZBMVTTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chloro-2-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Oxidation Reactions:
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines .
Scientific Research Applications
Biological Activities
The compound has been reported to possess various biological activities, making it a subject of interest in medicinal chemistry:
- Antimicrobial Activity : It demonstrates significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Its lipophilicity aids in cellular membrane penetration, enhancing its antimicrobial properties .
- Anti-inflammatory and Antiallergic Properties : Research indicates that this compound exhibits anti-inflammatory effects, which can be beneficial in treating conditions characterized by inflammation and allergic responses .
- Antiasthmatic Activity : The compound's potential in managing asthma symptoms has been explored, contributing to its therapeutic applications in respiratory diseases .
Synthesis and Mechanism of Action
The synthesis of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline, leading to the formation of the corresponding benzamide. This compound can also undergo hydrolysis under acidic or basic conditions to yield its corresponding carboxylic acid.
The mechanism of action is believed to involve binding to specific enzymes or receptors within biological systems, modulating their activity. This interaction can vary depending on the specific application, highlighting the compound's versatility in pharmacological contexts .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Antimicrobial Studies : A study demonstrated the compound's effectiveness against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Research : Investigations into its anti-inflammatory properties have shown promise in alleviating symptoms associated with chronic inflammatory diseases .
- Pharmaceutical Development : As an intermediate in synthesizing anxiolytic and anticonvulsant drugs like diazepam, this compound plays a crucial role in drug development processes within pharmaceutical chemistry.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzamides
Compounds with analogous halogenated benzamide frameworks exhibit variations in biological activity and physicochemical properties based on halogen type, position, and steric effects. Key examples include:
Key Observations :
- Halogen Position : Para-substitution on the benzamide ring (e.g., 4-chloro) enhances π-π interactions compared to ortho-substitution (e.g., 2-chloro), improving crystal stability .
- Halogen Type : Bromine substitution increases molecular weight and polarizability, affecting solubility and intermolecular halogen bonding .
Bioactive Derivatives with Modified Aromatic Systems
Compounds incorporating heterocycles or extended aromatic systems demonstrate distinct pharmacological profiles:
- N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)-benzamide (): Features a naphthoquinone core fused with chlorobenzoyl and benzamide groups. Exhibits anti-cancer activity (IC₅₀ ≈ 5–10 μM against prostate cancer cell lines) due to redox-active quinone moiety . Crystal packing shows O–O–Br (2.947 Å) and Cl–Cl (3.346 Å) contacts, indicating halogen-halogen interactions absent in the target compound .
2-Chloro-N-[4-chloro-3-(pyridin-2-yl)phenyl]-4-(methanesulfonyl)benzamide ():
Compounds with Thiazole/Benzoxazole Moieties
Structural and Electronic Comparisons
Crystallographic Insights
- Packing Efficiency : The target compound’s tri-chlorinated structure likely adopts a herringbone packing motif similar to 2-chloro-N-(2,6-dichlorophenyl)benzamide (), minimizing Cl···Cl repulsion (distance > 3.4 Å) .
- Torsional Angles: In analogs like N-(3-bromo-1,4-dioxonaphthyl)-2-chlorobenzamide, chlorophenyl rings tilt ~60° relative to the quinone core, optimizing steric and electronic interactions .
Computational Predictions
- Lipophilicity : The target compound’s ClogP (~4.2) exceeds less-halogenated analogs (e.g., 2-chloro-N-(2,6-dichlorophenyl)benzamide, ClogP ~3.8), favoring membrane permeability .
- Electrostatic Potential: Tri-chlorination increases electron-deficient character at the benzamide ring, enhancing hydrogen-bond acceptor capacity at the amide oxygen .
Biological Activity
2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is a synthetic organic compound notable for its complex structure and diverse biological activities. The compound, characterized by multiple chlorine substituents, exhibits significant potential in pharmaceutical research, particularly in the fields of antimicrobial, anti-inflammatory, and antiallergic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 404.7 g/mol. Its structure includes an amide functional group which is crucial for its biological interactions. The compound crystallizes in the triclinic P-1 space group, revealing a coplanar arrangement among its functional groups, which enhances its biological efficacy.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study screening various chloroacetamides, it was found effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Candida albicans and lower activity against Gram-negative bacteria like Escherichia coli . This differential activity can be attributed to the compound's lipophilicity, which facilitates cellular membrane penetration.
Anti-inflammatory and Antiallergic Properties
The compound has been reported to possess anti-inflammatory and antiallergic effects. Its structural features, particularly the presence of chlorine atoms, enhance its interaction with biological targets involved in inflammatory pathways. This makes it a candidate for further investigation in treating allergic reactions and inflammatory diseases.
The mechanism of action of this compound likely involves binding to specific enzymes or receptors within biological systems, modulating their activity. This interaction can lead to the inhibition of pro-inflammatory mediators or pathogens, thereby exerting its therapeutic effects.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline in an organic solvent like dichloromethane. The reaction requires a base such as triethylamine to facilitate the formation of the amide bond. Purification methods include recrystallization or column chromatography to achieve high purity.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloroacetamido-5-chloro-2'-fluorobenzophenone | Contains fluorine instead of chlorine | Different biological activity due to fluorine substitution |
| N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylaminosulfonyl)benzamide | Contains a sulfonyl group | Enhanced solubility and potential for different pharmacological effects |
| 4-Chlorobenzophenone | Lacks additional chlorination | Simpler structure but less potent biological activity |
This table illustrates how variations in substituents can significantly influence the biological activity of related compounds, highlighting the unique position of this compound within this class of chemicals.
Case Studies
- Antimicrobial Efficacy : In a study assessing various chloroacetamides' antimicrobial potential, compounds similar to this compound were tested against multiple pathogens. The findings indicated that compounds with halogenated phenyl rings exhibited enhanced activity against Gram-positive bacteria due to their lipophilic nature, allowing better membrane penetration .
- Anti-inflammatory Research : A study focused on evaluating the anti-inflammatory properties reported that compounds with similar structural motifs effectively reduced inflammatory markers in vitro. This suggests that this compound could be further explored for therapeutic applications in inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide, and how are intermediates purified?
The compound is typically synthesized via multi-step reactions involving:
- Amide coupling : Reaction of 2-chlorobenzoic acid derivatives with substituted anilines under coupling agents (e.g., EDC/HOBt) .
- Chlorobenzoylation : Introduction of the 2-chlorobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution .
- Purification : Recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is used to isolate intermediates and final products .
Q. How is the structural identity of this compound confirmed in academic research?
Key techniques include:
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens often focus on:
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Systematic optimization involves:
Q. How should researchers resolve contradictions in bioactivity data across studies?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) .
- Structural analogs : Compare activity of derivatives (e.g., replacing chloro with methoxy groups) .
- Advanced analytics : Use surface plasmon resonance (SPR) to validate binding affinities .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronegativity with activity trends .
Q. How can crystallography elucidate mechanistic insights into this compound’s activity?
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., halogen bonding from Cl substituents) .
- Polymorph screening : Identifies crystal forms with enhanced solubility or stability .
Q. What experimental designs are recommended for in vivo toxicology studies?
- Dose-ranging : Acute toxicity (OECD 423) with histopathology (liver/kidney sections) .
- Metabolic profiling : LC-MS/MS to detect phase I/II metabolites in plasma .
- Control groups : Use vehicle and positive controls (e.g., cisplatin for nephrotoxicity) .
Data Contradiction Analysis Example
| Study | Reported IC (μM) | Assay Conditions | Potential Conflict Source |
|---|---|---|---|
| A (2023) | 0.45 ± 0.02 | HeLa cells, 48h incubation | Serum-free medium |
| B (2024) | 1.20 ± 0.15 | MCF-7 cells, 24h incubation | 10% FBS in medium |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
